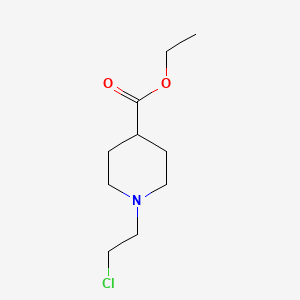

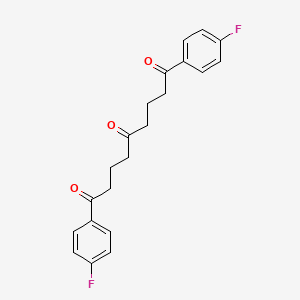

![molecular formula C23H29NO4 B580087 (2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid CAS No. 1012341-54-6](/img/structure/B580087.png)

(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Catalysis

- Precursor to trans-4-Methylproline : A study by Nevalainen and Koskinen (2001) described the synthesis of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, which was hydrogenated to obtain a precursor of trans-4-methylproline, demonstrating the compound's utility in organic synthesis and potential applications in producing proline derivatives, which are significant in pharmaceutical synthesis (Nevalainen & Koskinen, 2001).

Amino Acid Derivatives and Peptide Synthesis

Enantioselective Synthesis of β-amino Acids : Reyes-Rangel et al. (2008) reported a practical route for the asymmetric synthesis of β2-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. This methodology underscores the importance of such compounds in the enantioselective synthesis of amino acids, which are crucial building blocks in peptide and protein chemistry (Reyes-Rangel et al., 2008).

Epoxy Amino Acids and 4-Hydroxyproline Derivatives : Krishnamurthy et al. (2014) explored derivatives of 2-amino-4-pentenoic acid (allylglycine) and their resolution into enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection. The study highlights the synthesis of 4-hydroxyproline derivatives, showcasing the role of such compounds in generating structurally complex and biologically significant amino acids (Krishnamurthy et al., 2014).

Synthesis of Non-natural α-amino Acids : Constantinou-Kokotou et al. (2001) described a method for synthesizing enantiopure non-natural α-amino acids, highlighting the versatility of tert-butoxycarbonyl amino acid derivatives in creating diverse amino acid structures, which are invaluable in drug design and development (Constantinou-Kokotou et al., 2001).

Fluorimetric Chemosensors for Ion Recognition

- Triarylimidazoles Based on Phenylalanine Core : Esteves et al. (2016) synthesized novel fluorescent 4,5-diarylimidazolyl-phenylalanines, demonstrating their utility as fluorimetric chemosensors for ion recognition. This application signifies the potential of such compounds in analytical chemistry for detecting biologically and analytically important ions (Esteves, Raposo, & Costa, 2016).

properties

IUPAC Name |

(2S,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNELJETWNMPEEH-OXJNMPFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

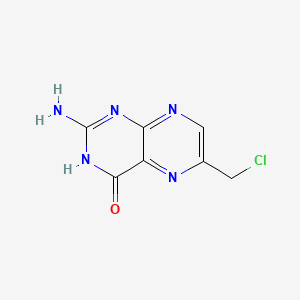

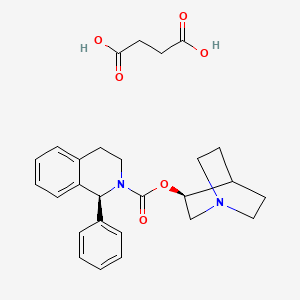

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)